molecular formula C7H16Cl2N2 B165461 1-Cyclopropylpiperazine dihydrochloride CAS No. 139256-79-4

1-Cyclopropylpiperazine dihydrochloride

Cat. No. B165461
CAS RN: 139256-79-4
M. Wt: 199.12 g/mol
InChI Key: JDJNSFSTSJWJFA-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperazine dihydrochloride is a chemical compound with the CAS Number: 139256-79-4 and a molecular weight of 199.12 . It is a solid substance stored at room temperature under an inert atmosphere .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclopropylpiperazine dihydrochloride, has been a subject of research. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropylpiperazine dihydrochloride is represented by the linear formula C7H16Cl2N2 . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H .


Physical And Chemical Properties Analysis

1-Cyclopropylpiperazine dihydrochloride is a solid substance that is stored at room temperature under an inert atmosphere . It has a boiling point of 271.6°C at 760 mmHg . The compound has a molecular weight of 199.12 .

Scientific Research Applications

Advanced Battery Science

The electrochemical properties of 1-Cyclopropylpiperazine dihydrochloride may be explored in the context of battery science. It could contribute to the development of new electrolytes or additives that enhance battery performance.

Each of these applications leverages the unique chemical properties of 1-Cyclopropylpiperazine dihydrochloride, such as its molecular weight of 199.12 g/mol and its solid physical form at room temperature . The compound’s ability to act as a building block for more complex structures is particularly valuable across various fields of scientific research.

Safety and Hazards

1-Cyclopropylpiperazine dihydrochloride is classified as a skin corrosive and can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-cyclopropylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJNSFSTSJWJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611447
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylpiperazine dihydrochloride

CAS RN

139256-79-4
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropylpiperazine dihydrochloride
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Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-cyclopropylpiperazine-1-carboxylate (92 g) in 1,4-dioxin (200 mL) was treated with HCl (4 M in 1,4-dioxin, 500 mL) over 10 min while maintaining the temperature below 40° C. After the addition was complete, the mixture was heated at 45° C. for 9 h and then was cooled to room temperature. The thick suspension was diluted with hexanes (400 mL) and was cooled to 10° C. The resulting solid was collected by filtration, washed with hexanes, and dried to yield the title compound as a white solid.
Quantity
92 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.0M HCl in dioxane (42.7 mL, 170.78 mmol) was added to a stirred solution of tert-butyl 4-cyclopropylpiperazine-1-carboxylate (7.73 g, 34.16 mmol) in a mixture of methanol (50.0 mL) and ethyl acetate (200 mL). The resulting suspension was stirred at room temperature for 24 h under nitrogen. The white solid filtered off to give 1-cyclopropylpiperazine dihydrochloride (6.30 g, 93%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.7 mL
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1-(4-cyclopropyl-piperazin-1-yl)-2,2,2-trifluoro-ethanone (444.4 mg, 2 mmol) was added a mixture of HCl/IPA (5-6N, 2 mL). Solids were observed to precipitate immediately after the HCl/IPA was added. The resulting suspension was stirred for 5 h. Heptane (2 mL) was then added to the reaction mixture, followed by addition of IPA (2 mL). The resulting suspension was stirred for 0.5 h at ambient temperature. The solids were filtered off using a medium glass sintered funnel with a filter paper on the top. The reaction flask was rinsed with IPA (3 mL) and the rinse was used to wash the solids. The solid was washed a second time with fresh IPA (2 mL). The solids were dried at ambient temperature and house vacuum to yield the title compound as a white crystalline solid.
Quantity
444.4 mg
Type
reactant
Reaction Step One
Name
HCl IPA
Quantity
2 mL
Type
reactant
Reaction Step Two

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